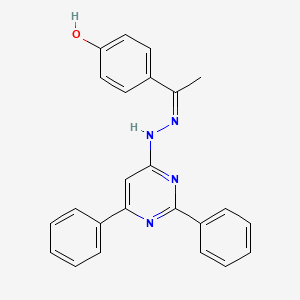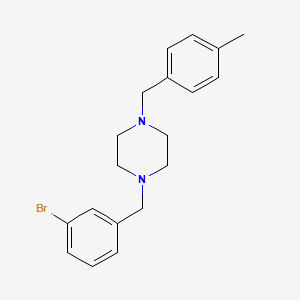
1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone, also known as HPEH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of 4-hydroxyacetophenone and 2,6-diphenyl-4-pyrimidinylhydrazine, and its unique structure has led to a range of interesting properties and potential uses.
作用機序
The mechanism of action of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer development. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory effects, and can protect against oxidative stress-induced damage in vitro.
実験室実験の利点と制限
One of the main advantages of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is its potential as a novel therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to have a range of interesting properties, and its unique structure could make it a valuable tool for drug discovery and development. However, there are also several limitations associated with the use of this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for the study of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone and its derivatives. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the structure-activity relationships of this compound and its derivatives, in order to identify more potent and selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成法
The synthesis of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone typically involves the reaction of 4-hydroxyacetophenone with 2,6-diphenyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. Several different methods have been reported for the synthesis of this compound, including refluxing the reactants in ethanol or methanol, or using microwave-assisted synthesis techniques.
科学的研究の応用
1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a range of interesting properties, including antioxidant, anti-inflammatory, and anti-cancer effects.
特性
IUPAC Name |
4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-17(18-12-14-21(29)15-13-18)27-28-23-16-22(19-8-4-2-5-9-19)25-24(26-23)20-10-6-3-7-11-20/h2-16,29H,1H3,(H,25,26,28)/b27-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIXOGEWFJVKC-PKAZHMFMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082485.png)

![2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6082495.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6082501.png)
![3-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B6082503.png)
![(1-{5-[(2-chlorobenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6082517.png)
![N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B6082520.png)
![ethyl 4-(4-chlorobenzyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6082521.png)
![4-chlorobenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6082525.png)
![N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6082528.png)
![6-hydroxy-3-(2-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6082538.png)

![N-ethyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6082554.png)
![{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol](/img/structure/B6082562.png)